Cecropin P2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SWLSKTYKKLENSAKKRISEGIAIAIQGGPR |
Origin of Product |
United States |
Discovery and Biological Origin of Cecropin P2
Primary Source Organisms: Ascaris suum (Nematoda) and related Ascarididae species (e.g., Ascaris lumbricoides, Toxocara canis)
The primary biological source of Cecropin (B1577577) P2 is the intestinal roundworm of pigs, Ascaris suum. nih.govnih.gov This parasitic nematode inhabits a microbe-rich environment, necessitating a robust immune defense system, of which the cecropins are a vital part. frontiersin.orgqub.ac.uk Further research has shown that sequences similar to Cecropin P1, and by extension the family of P-cecropins, are not limited to A. suum. nih.gov Homologous sequences have also been detected in at least two other species within the Ascarididae family: Ascaris lumbricoides, which infects humans, and Toxocara canis, a roundworm found in dogs. nih.govnih.gov The presence of these cecropin-like sequences across related nematode species suggests that this family of antimicrobial peptides duplicated from a common ancestor before the divergence of these species. nih.gov
Initial Characterization and Distinction from other Cecropin Isoforms (e.g., Cecropin P1, P3, P4)
The initial characterization of the Ascaris cecropins involved the identification of cDNAs encoding not only the previously known Cecropin P1 but also three novel, related peptides: Cecropin P2, P3, and P4. nih.gov These isoforms share significant sequence similarity, indicating they arose from a common ancestral gene. nih.gov A key distinguishing feature identified in their precursor structures is a single intron at a conserved position, which supports the theory of their diversification from a common ancestor. nih.gov
All four Ascaris cecropin precursors (P1-P4) possess a notable structural feature: an acidic pro-region connected to the mature peptide by a tetra-basic cleavage site at the C-terminus. nih.govnih.gov This feature is also found in the tunicate cecropin-type antimicrobial peptide, styelin, suggesting an ancient evolutionary origin for this structural arrangement. nih.gov
While the antimicrobial activities of the chemically synthesized Cecropin P1, P2, P3, and P4 are largely similar, there are subtle distinctions in their detection across different life stages and tissues of the nematode. nih.govfrontiersin.org For instance, mass spectrometry has detected members of the cecropin family in adult excretory/secretory (ES) products, body fluid, and L4-stage larval ES products. frontiersin.org Specifically, a peptide sequence common to both Cecropin P1 and P2 was identified, making it difficult to distinguish between the two in some analyses. frontiersin.orgfrontiersin.org However, Cecropin P3 was detected in adult ES and body fluid, as well as L4-stage ES, while Cecropin P4 was found only in adult ES products and body fluid. frontiersin.org
The table below summarizes the key characteristics of the Ascaris suum cecropin isoforms based on initial findings.
| Feature | Cecropin P1 | This compound | Cecropin P3 | Cecropin P4 |
| Identification | Initially misidentified as mammalian, later confirmed as A. suum origin. nih.gov | Identified as a novel isoform alongside P3 and P4 in A. suum. nih.gov | Identified as a novel isoform in A. suum. nih.gov | Identified as a novel isoform in A. suum. nih.gov |
| Precursor Structure | Contains an acidic C-terminal pro-region with a tetra-basic cleavage site. nih.gov | Contains an acidic C-terminal pro-region with a tetra-basic cleavage site. nih.gov | Contains an acidic C-terminal pro-region with a tetra-basic cleavage site. nih.gov | Contains an acidic C-terminal pro-region with a tetra-basic cleavage site. nih.gov |
| Inducibility | Transcription is induced by bacterial injection. nih.gov | Transcription is induced by bacterial injection. nih.gov | Transcription is induced by bacterial injection. nih.gov | Transcription is induced by bacterial injection. nih.gov |
| Antimicrobial Activity | Broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria; weak activity against yeasts. nih.gov | Broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria; weak activity against yeasts. nih.gov | Broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria; weak activity against yeasts. nih.gov | Broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria; weak activity against yeasts. nih.gov |
Molecular Biology and Gene Expression of Cecropin P2
Gene Structure and Genomic Organization of Cecropin (B1577577) P2
The gene encoding Cecropin P2, like other members of the cecropin family, possesses a characteristic structure. In the nematode Ascaris suum, the genes for cecropins P1, P2, P3, and P4 each contain a single intron. nih.gov This intron is found at a conserved position, suggesting a common evolutionary origin for these genes. nih.gov The presence of a single intron is a shared feature with cecropin genes in other species, such as Anopheles gambiae, where the four cecropin genes (A-D) also have a single intron separating two exons. malariaworld.org
The genomic organization of cecropin genes can vary. In Drosophila melanogaster, the genes for three cecropins are located in a large cluster spanning 20 kilobases. researchgate.net In Hermetia illucens, a remarkable 32 out of 33 identified cecropin molecules are concentrated on a single chromosome, with most having two exons. nih.gov This clustering suggests that gene duplication events have been a significant driver in the evolution of this peptide family.
Table 1: this compound Gene Structure
| Feature | Description | Source |
|---|---|---|
| Exons | Typically organized into two exons. | malariaworld.org |
| Introns | A single intron is commonly found at a conserved position. | nih.gov |
| Genomic Locus | Often found in clusters with other cecropin genes. | researchgate.netnih.gov |
Transcriptional Regulation and Inducible Expression in Response to Microbial Challenge
The expression of this compound is tightly regulated and is significantly induced upon microbial challenge, a hallmark of many AMPs. In Ascaris suum, transcripts for cecropins, including P2, were found to be positively induced following injection with heat-killed Escherichia coli. nih.govfrontiersin.org This inducible expression is a critical component of the host's defense mechanism against invading pathogens. nih.gov
The transcriptional upregulation of AMP genes is a conserved immune response in insects. psu.edu In Bactrocera dorsalis, the expression of cecropin-2 (B1577567) was upregulated after being challenged with peptidoglycans from both Gram-negative (E. coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov Similarly, in Anopheles gambiae larvae, injection with a heat-killed bacterial suspension led to a transcriptional response of cecropin genes. malariaworld.org This response is often mediated by specific signaling pathways, such as the NF-κB-dependent pathway, which is crucial for the induction of various antimicrobial peptide genes. epfl.ch
The fat body is a primary site for the synthesis of AMPs in insects following an immune challenge. psu.edu Studies in Bactrocera dorsalis have shown that the highest mRNA levels of cecropin-2 are found in the abdomen and fat body. nih.gov
Post-Translational Processing and Maturation of this compound from Precursor Molecules
This compound is synthesized as a precursor molecule, or preproprotein, which undergoes several processing steps to become a mature, active peptide. nih.gov This precursor typically consists of a signal peptide, a mature peptide region, and a pro-region. nih.gov
The signal peptide directs the nascent polypeptide into the secretory pathway. Following this, the precursor is cleaved to remove the signal peptide, yielding a pro-cecropin. The pro-region of Ascaris cecropins is acidic and is thought to interact with the basic mature region, potentially inhibiting its antimicrobial activity and protecting the host's cells. nih.gov A final cleavage event at a specific site, often a tetra-basic sequence, releases the mature cecropin peptide. nih.gov
Unlike many insect cecropins which are C-terminally amidated, Ascaris cecropins, including P2, are not. nih.gov C-terminal amidation typically requires a glycine (B1666218) residue at the C-terminus of the precursor, which is absent in Ascaris cecropins. nih.gov
Table 2: Precursor Structure of Ascaris suum Cecropins
| Region | Function | Characteristics | Source |
|---|---|---|---|
| Signal Peptide | Directs protein for secretion | --- | nih.gov |
| Mature Peptide | Active antimicrobial region | Highly conserved, basic pI (>10) | nih.gov |
| Pro-region | Inhibitory, protective | Acidic, more diversified than mature region | nih.gov |
Comparative Genomics and Phylogenetics of this compound within the Cecropin Family
Phylogenetic analysis reveals that this compound is part of a diverse family of peptides that have undergone gene duplication and diversification. nih.gov In Ascaris suum, the four cecropins (P1-P4) likely arose from a common ancestor through gene duplication events that occurred before the divergence of related nematode species like Ascaris lumbricoides and Toxocara canis. nih.gov This is supported by the higher similarity of each Ascaris cecropin to its presumed orthologue in the other species. nih.gov
The cecropin family is not limited to nematodes and is widely distributed among insects. malariaworld.org Phylogenetic trees constructed from amino acid sequences show relationships between cecropins from different insect orders, such as Diptera and Lepidoptera. malariaworld.org The clustering of cecropin sequences by gene group rather than by species in some analyses suggests that the diversification of these genes predates the speciation events. malariaworld.org
The basic structure of a helix-hinge-helix motif is a conserved feature across the cecropin family, essential for their membrane-disrupting activity. acs.org
Impact of Cecropin Gene Expression on Host Organism Gene Expression Profiles
Furthermore, the transgenic expression of cecropin A in rice resulted in the upregulation of a large number of genes related to protein synthesis, folding, and stabilization within the secretory pathway. psu.edu This indicates that the host cell machinery adapts to the high-level production of this foreign protein. psu.edu
In the context of parasitism, the expression of host immune genes, including those for cecropins, can be manipulated by the parasite. For example, in Spodoptera frugiperda larvae parasitized by the wasp Microplitis manilae, there was an initial increase in the expression of many host genes, including those involved in immunity, followed by a significant decrease. mdpi.com This demonstrates a complex interplay where the host initially mounts an immune response that is subsequently suppressed by the parasitoid. mdpi.com
Structural Biology and Structure Activity Relationships Sar of Cecropin P2
Primary Amino Acid Sequence Analysis of Cecropin (B1577577) P2
Cecropin P2, originally isolated from the parasitic nematode Ascaris suum, is a 31-amino acid peptide. novoprolabs.comnih.gov Its primary sequence is H-Ser-Trp-Leu-Ser-Lys-Thr-Tyr-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH. novoprolabs.com The mature peptide is derived from a larger precursor protein which includes a secretory signal sequence at the N-terminus and a pro-region at the C-terminus that are cleaved off during processing. nih.govifremer.fr
Below is a data table detailing the primary amino acid sequence of this compound.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1 | Ser | S |
| 2 | Trp | W |
| 3 | Leu | L |
| 4 | Ser | S |
| 5 | Lys | K |
| 6 | Thr | T |
| 7 | Tyr | Y |
| 8 | Lys | K |
| 9 | Lys | K |
| 10 | Leu | L |
| 11 | Glu | E |
| 12 | Asn | N |
| 13 | Ser | S |
| 14 | Ala | A |
| 15 | Lys | K |
| 16 | Lys | K |
| 17 | Arg | R |
| 18 | Ile | I |
| 19 | Ser | S |
| 20 | Glu | E |
| 21 | Gly | G |
| 22 | Ile | I |
| 23 | Ala | A |
| 24 | Ile | I |
| 25 | Ala | A |
| 26 | Ile | I |
| 27 | Gln | Q |
| 28 | Gly | G |
| 29 | Gly | G |
| 30 | Pro | P |
| 31 | Arg | R |
Determination of Secondary and Tertiary Structures of this compound (e.g., α-helical conformation)
In aqueous solutions, cecropins typically exist in a random coil or unfolded state. acs.orgscielo.br However, upon interaction with a membrane-like environment, they undergo a significant conformational change, folding into a distinct α-helical structure. acs.orgscielo.brmdpi.com This induced folding is a critical aspect of their mechanism of action. acs.org The general structure of cecropins is characterized by two α-helices, an amphipathic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. scielo.brmdpi.comfrontiersin.orgnih.gov This helix-hinge-helix motif is a common feature among many cecropin-like peptides. nih.gov
Structural Analysis in Membrane-Mimetic Environments (e.g., DPC micelles, SDS)
To study the structure of this compound in an environment that mimics a biological membrane, researchers utilize membrane mimetics such as dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulfate (B86663) (SDS) micelles. acs.orgmdpi.com In the presence of both DPC and SDS micelles, cecropins, including analogs of this compound, exhibit a transition to an α-helical conformation. acs.orgmdpi.com Circular dichroism (CD) spectroscopy is a key technique used to observe this change, where the shift in the CD spectrum, characterized by double minima around 208 and 222 nm, indicates the formation of an α-helix. acs.orgnih.gov
Studies on a hybrid peptide analog, where the Gly-Ile-Gly hinge of a cecropin A-magainin 2 hybrid was substituted with a Proline residue (similar to the C-terminal region of this compound), revealed that in DPC micelles, the peptide adopts a structure with a short amphiphilic helix at the N-terminus and approximately three turns of an α-helix at the C-terminus, separated by the flexible hinge. rcsb.orgnih.gov This structure is crucial for its lytic activity. rcsb.orgnih.gov The negatively charged SDS micelles are often used to mimic the anionic nature of bacterial membranes. acs.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound at an atomic level. mdpi.comrcsb.orgnih.gov NMR studies have been instrumental in confirming the helix-hinge-helix structure of cecropin analogs in membrane-mimetic environments. rcsb.orgnih.gov For instance, the tertiary structures of a Cecropin A-Magainin 2 hybrid and its proline-substituted analog (P2) in DPC micelles were determined by NMR spectroscopy, revealing the presence of an N-terminal amphiphilic helix and a C-terminal α-helix connected by a flexible hinge. rcsb.orgnih.gov This detailed structural information obtained through NMR provides a foundation for understanding the peptide's interaction with membranes. rcsb.orgnih.gov
Functional Significance of Key Structural Motifs in this compound
The specific arrangement of amino acids and the resulting secondary and tertiary structures in this compound are not arbitrary; they are directly linked to its biological function. Key structural motifs, including the flexible hinge and the distribution of hydrophilic and hydrophobic residues, play critical roles in its antimicrobial activity.
Role of the Flexible Hinge Region (e.g., Gly-Ile-Gly sequence or Pro residue) and its Influence on Membrane Interaction and Activity
The hinge region, often containing residues like Glycine (B1666218) and Proline, imparts flexibility to the peptide structure. frontiersin.orgnih.govrcsb.orgnih.gov This flexibility is believed to be crucial for the peptide's ability to interact with and disrupt bacterial membranes. acs.orgrcsb.orgnih.gov The hinge allows the C-terminal hydrophobic helix to span the lipid bilayer, which is a key step in forming pores or channels that lead to cell death. rcsb.orgnih.gov
Studies on hybrid peptides have demonstrated the importance of this hinge. An analog where the Gly-Ile-Gly hinge was deleted showed significantly decreased lytic and pore-forming activity. rcsb.orgnih.gov In contrast, an analog where the hinge was replaced with a Proline residue, which also induces a bend, retained effective lytic and pore-forming capabilities. rcsb.orgnih.gov This suggests that the flexibility or the bend introduced by the hinge, whether by a Gly-Ile-Gly sequence or a Proline residue, is a critical determinant of the peptide's antimicrobial potency. rcsb.orgnih.gov
Importance of N-terminal Amphiphilicity and C-terminal Hydrophobicity
The distinct chemical properties of the N- and C-terminal regions of cecropins are fundamental to their function. scielo.brmdpi.comfrontiersin.orgnih.gov The N-terminal region is typically amphipathic, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) faces when folded into an α-helix. mdpi.comfrontiersin.orgnih.gov This amphipathic nature is crucial for the initial binding of the peptide to the surface of the bacterial membrane. ebm-journal.org The positively charged (cationic) residues on the hydrophilic face interact with the negatively charged components of the bacterial membrane, while the hydrophobic face can begin to interact with the lipid core. rcsb.orgnih.govebm-journal.org
Following the initial binding facilitated by the N-terminus, the hydrophobic C-terminal helix plays a critical role. acs.org It is believed to insert into the hydrophobic core of the lipid membrane. acs.org This insertion, often facilitated by the flexibility of the hinge region, is a key step in disrupting the membrane's integrity, potentially through the formation of pores by multiple peptide molecules. acs.org The presence of aromatic residues like tryptophan in the N-terminal helix can also be essential for these peptide-membrane interactions. frontiersin.org
Impact of Specific Amino Acid Residues on Biological Activity (e.g., Tryptophan, Lysine, Serine substitutions)
Tryptophan (Trp): The Tryptophan residue, located at position 2 (Trp2) in this compound, is highly conserved among many cecropins and is crucial for their activity. scielo.brebm-journal.org Tryptophan's bulky, hydrophobic indole (B1671886) side chain has a high affinity for the interfacial region of lipid membranes, acting as an anchor that facilitates the initial binding of the peptide to the bacterial cell surface. acs.orgmdpi.com This interaction is a primary step, leading to membrane destabilization.
Studies on synthetic hybrid peptides, such as one combining Cecropin A(1-8) and Magainin 2(1-12) (CA-MA), have demonstrated the critical role of Trp2. nih.govacs.org
Substitution with Alanine (Ala): Replacing Trp2 with Alanine (a small, non-polar residue) in the CA-MA hybrid resulted in a drastic decrease in antibiotic activity. nih.govrcsb.org The resulting analogue (P3) exhibited a flexible, unstructured N-terminus, indicating that Tryptophan is essential for forming the initial amphipathic helix required for membrane interaction. nih.govacs.org
Substitution with Leucine (Leu): In contrast, substituting Trp2 with Leucine (a larger hydrophobic residue) in the CA-MA hybrid (analogue P4) allowed the peptide to retain its antimicrobial activities. nih.govrcsb.org This suggests that a sufficiently hydrophobic residue at this position can maintain the peptide's ability to interact with and disrupt the membrane, although Tryptophan is often considered optimal due to its unique interfacial properties. mdpi.comnih.govacs.org
The presence of aromatic residues like Tryptophan in the N-terminal helix is considered essential for the permeabilization of the inner membrane of Gram-negative bacteria. frontiersin.org
Lysine (Lys): this compound is a highly cationic peptide, featuring five Lysine residues and one Arginine residue, contributing to its net positive charge of +6 at neutral pH. novoprolabs.com These positively charged Lysine residues are fundamental to the peptide's mechanism. They mediate the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govacs.orgubc.ca
Modifications to Lysine content have been a key strategy in peptide engineering:
Increasing the number of basic residues on the polar face of the molecule can enhance antibacterial activity. frontiersin.org
In studies on Cecropin A-melittin hybrid peptides, strategic substitution of other amino acids with Lysine has been explored to enhance antimicrobial and antibiofilm properties while managing toxicity. One such analogue, CM-10K14K, showed potent activity against Staphylococcus epidermidis with reduced hemolytic effects. nih.gov
Conversely, substituting a key Lysine residue with Alanine in a CA-MA analogue (P1) was shown to affect its antifungal activity against Trichoderma species, highlighting the importance of specific cationic residues for targeting different pathogens. msk.or.kr
Table 1: Impact of Amino Acid Substitutions in Cecropin A-Magainin 2 (CA-MA) Hybrid Peptides
| Original Peptide | Analogue | Substitution | Key Finding | Reference |
|---|---|---|---|---|
| CA-MA | P3 | Trp2 → Ala | Drastic decrease in antibiotic activity; loss of N-terminal secondary structure. | nih.govrcsb.org |
| CA-MA | P4 | Trp2 → Leu | Retained effective lytic and pore-forming activities. | nih.govrcsb.org |
| CA-MA | P1 | Lys12 → Ala | Reduced antifungal activity against Trichoderma reesei. | msk.or.kr |
Rational Design and Peptide Engineering Studies based on this compound Structural Information
The structural features of cecropins—an amphipathic N-terminal α-helix, a flexible hinge region (often containing Glycine and/or Proline), and a more hydrophobic C-terminal α-helix—provide a robust template for rational peptide design. nih.govmdpi.com Engineering studies aim to create new peptides with enhanced potency, broader spectrum of activity, increased stability, and lower toxicity to host cells. While this compound itself is a natural peptide, the principles derived from studying it and its relatives are actively used to develop novel antimicrobial agents. mdpi.com
Hybrid Peptide Design: A prominent strategy involves creating hybrid peptides that combine beneficial domains from different parent molecules. The most common examples are hybrids of Cecropin A and Magainin 2 (CA-MA) or melittin (B549807) (CA-ME). nih.govacs.orgmsk.or.kr
Amphipathic-Flexible-Hydrophobic Structure: These designs typically utilize the potent N-terminal amphipathic helix of Cecropin A (residues 1-8), which is responsible for initial membrane binding, and fuse it to the hydrophobic, pore-forming C-terminal segment of another peptide like Magainin 2. nih.govmsk.or.kr This modular approach allows for the combination of different functionalities.
Hinge Region Modification: The central hinge is critical for the flexibility needed for the C-terminal helix to span or disrupt the lipid bilayer. nih.govacs.org Studies on a CA-MA hybrid showed that deleting the hinge region entirely resulted in a significant loss of lytic activity. nih.govrcsb.org However, substituting the native Gly-Ile-Gly hinge with a single Proline residue (analogue P2) retained the peptide's effectiveness, demonstrating that inducing a bend or "kink" is the crucial function of this region. nih.govacs.orgrcsb.org
Truncation and N-terminal Segment Peptides: Research has shown that truncated versions of cecropins, particularly those based on the N-terminal segment, can retain significant antimicrobial activity. A study focused on designing short peptides from the N-terminus of Cecropin A, such as KWKLFKKI-CONH₂ (P2) and KWKLWKKI-CONH₂ (P3). researchgate.net These short, synthetically accessible peptides showed good antibacterial activity against both Gram-positive and Gram-negative bacteria with very low hemolytic toxicity, making them promising therapeutic leads. researchgate.net This approach simplifies the molecule while retaining the key cationic and hydrophobic features of the N-terminal helix.
Enhancing Cationicity and Hydrophobicity: Rational design often involves fine-tuning the balance of positive charge and hydrophobicity.
Mutants of a CecA-mag hybrid peptide were designed to have an increased positive charge to enhance adsorption to the bacterial surface. ebm-journal.org
The substitution of specific amino acids with Tryptophan is a known strategy to increase hydrophobicity and improve the peptide's ability to insert deeply into the membrane, thereby enhancing activity. mdpi.comfrontiersin.org
These engineering efforts demonstrate that the fundamental structural blueprint of cecropins like this compound is a highly adaptable and effective framework for developing next-generation antimicrobial therapeutics. mdpi.com
Table 2: Examples of Engineered Peptides Based on Cecropin Structural Motifs
| Peptide Name | Parent Molecule(s) | Design Strategy | Key Outcome | Reference |
|---|---|---|---|---|
| CA(1-8)-MA(1-12) | Cecropin A, Magainin 2 | Hybrid peptide combining N-terminus of Cecropin A with Magainin 2. | Potent antimicrobial activity with low toxicity. | nih.govacs.org |
| P2 (CA-MA analogue) | Cecropin A, Magainin 2 | Hinge substitution (Gly-Ile-Gly → Pro). | Retained effective lytic activity, confirming the importance of a central bend. | nih.govrcsb.org |
| KR12AGPWR6 | Cecropin-like | Designed based on the amphipathic helix-AGP hinge-hydrophobic helix motif. | Enhanced salt resistance and anti-endotoxin properties. | mdpi.com |
| CM-10K14K | Cecropin A, Melittin | Lysine substitution in a hybrid peptide. | Potent antibiofilm activity against S. epidermidis with low hemolysis. | nih.gov |
Mechanisms of Action of Cecropin P2 Against Microbial Targets
Interaction with Microbial Membranes
The initial and critical step in Cecropin (B1577577) P2's antimicrobial action is its interaction with the microbial cell membrane. This interaction is facilitated by the peptide's physicochemical properties, leading to membrane destabilization and subsequent cell death.
Membrane Permeabilization and Disruption Mechanisms
Cecropin P2, like other cecropins, disrupts microbial membranes through various proposed mechanisms, often dependent on peptide concentration and the specific composition of the target membrane. nih.govrsc.org These models are not mutually exclusive, and the peptide may utilize features from more than one. nih.gov The primary models include:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, oligomerizing to form a barrel-like pore. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions form the interior of the channel, allowing the leakage of ions and other cellular contents. nih.govifremer.fr
Toroidal Pore Model: This model also involves the formation of a pore. However, the peptides, along with the head groups of the membrane lipids, bend inward to line the pore. This creates a "wormhole-like" structure where the pore is continuous from the outer to the inner leaflet of the membrane, leading to significant disruption. nih.govifremer.frmdpi.com
Carpet Model: At higher concentrations, this compound is thought to act via a "carpet-like" mechanism. The peptides accumulate on the surface of the microbial membrane, oriented parallel to it. ifremer.frmdpi.com Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing catastrophic membrane failure. nih.govrsc.orgifremer.fr Studies on Cecropin P1, a closely related peptide, support this model, suggesting it adheres to the pathogen's membrane, causing deformation and destruction above a certain threshold. rsc.orgresearchgate.net
These permeabilization events lead to the leakage of essential intracellular components and the dissipation of the electrochemical ion gradient, ultimately resulting in cell death. frontiersin.org
Specific Binding to Microbial Membrane Components
The selectivity of this compound for microbial cells over host cells is largely attributed to its specific interactions with components unique to or abundant in microbial membranes.
Lipopolysaccharides (LPS) of Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which carry a net negative charge. mdpi.com Cationic antimicrobial peptides like cecropins are electrostatically attracted to these LPS molecules. mdpi.commdpi.com The initial binding often involves the C-terminal α-helical structure of the cecropin, which is crucial for recognizing LPS. researchgate.netresearchgate.net This interaction displaces the divalent cations (like Mg2+ and Ca2+) that stabilize the LPS layer, thereby disrupting the outer membrane and allowing the peptide to access the inner cytoplasmic membrane. mdpi.com Studies on the related Cecropin A and Cecropin P1 have confirmed their ability to bind to the diphosphoryl lipid A moiety of LPS. researchgate.netnih.gov
Anionic Phospholipids (B1166683): The cytoplasmic membranes of both Gram-positive and Gram-negative bacteria are enriched in anionic phospholipids, such as phosphatidylglycerol and cardiolipin. mdpi.com The positive charge of this compound facilitates strong electrostatic interactions with these negatively charged phospholipids, leading to its accumulation on the membrane surface. mdpi.comnih.gov This binding is a prerequisite for the subsequent membrane permeabilization and disruption events described in the pore formation models. nih.gov
Intracellular Targets and Biochemical Interference
Beyond direct membrane disruption, this compound can also exert its antimicrobial effects by penetrating the microbial cell and interfering with crucial intracellular processes.
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress in Microbial Cells
Once inside the microbial cell, cecropins can induce the production of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components. An excess of ROS leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately leading to cell death. nih.govmdpi.com Studies on other cecropin-like peptides have shown that they can increase ROS production in fungi like Candida albicans. frontiersin.orgplos.org This overproduction of ROS disrupts the cell's antioxidant capacity, contributing significantly to the peptide's fungicidal activity. plos.orgup.ac.za
Alteration of Mitochondrial Membrane Potential in Fungi
In fungi, mitochondria are a key target for this compound. The peptide can induce changes in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Specifically, it has been shown to cause hyperpolarization of the mitochondrial membrane potential in Candida albicans, leading to mitochondrial damage. nih.govmdpi.com The accumulation of ROS can also lead to lipid peroxidation of the mitochondrial membrane, further altering its properties and potential. nih.govmdpi.com This disruption of mitochondrial function, including the loss of membrane potential and subsequent depletion of ATP, is a critical aspect of the peptide's antifungal mechanism. frontiersin.org
Disruption of Cell Wall Integrity in Fungi
In addition to the cell membrane, the fungal cell wall can also be a target for cecropins. Electron microscopy has revealed that cecropins can cause the cell wall of Candida albicans to become rough and nicked. nih.govnih.govmdpi.com This damage to the cell wall compromises the structural integrity of the fungal cell, making it more susceptible to osmotic stress and the lytic action of the peptide on the cell membrane. mdpi.com The ability of some antifungal peptides to bind to cell wall components like chitin (B13524) further enhances their efficacy. plos.org
Interference with Intracellular Macromolecule Synthesis (e.g., nucleic acids, proteins)
While the primary mechanism of action for many cecropins is the disruption of the microbial cell membrane, there is growing evidence that these peptides, including this compound, can also exert their antimicrobial effects by penetrating the cell and interfering with essential intracellular processes. This multi-target mechanism contributes to their high efficiency and the low probability of developing microbial resistance mdpi.comresearchgate.net. Once inside the microbial cell, cecropins can disrupt the synthesis of vital macromolecules such as nucleic acids (DNA and RNA) and proteins mdpi.comresearchgate.netpeerj.comresearchgate.net.
Research on cecropins from the nematode Ascaris suum, which includes Cecropin P1, P2, P3, and P4, indicates that these peptides exhibit similar antimicrobial activities nih.gov. This suggests that findings related to the intracellular mechanisms of one of these peptides may be relevant to the others. Studies on Cecropin P1, a close homologue of this compound, have provided insights into these intracellular actions. It has been demonstrated that the C-terminal region of Cecropin P1 plays a role in its ability to bind to DNA, suggesting that interaction with nucleic acids is a component of its antimicrobial activity acs.org.
The general mechanism for many antimicrobial peptides (AMPs) that operate intracellularly involves translocation across the bacterial membrane, followed by interaction with internal targets mdpi.comresearchgate.net. For cecropins, this can lead to the inhibition of DNA replication, transcription, and protein synthesis, ultimately halting cell growth and division peerj.comresearchgate.net. The ability of Cecropin A to interact with both extracellular and intracellular nucleic acids has also been noted as part of its multi-target mechanism of action wikipedia.org.
The interference with macromolecular synthesis is a significant aspect of the antimicrobial strategy of cecropins. By targeting fundamental cellular processes, these peptides ensure a comprehensive and effective assault on microbial pathogens.
Table of Research Findings on Cecropin Intracellular Action
| Peptide | Microbial Target | Observed Effect | Reference |
|---|---|---|---|
| Cecropin P1 | General (inferred) | C-terminal region affects DNA-binding capacity. | acs.org |
| Cecropin A | Escherichia coli (uropathogenic) | Mechanism involves interactions with intracellular nucleic acids. | wikipedia.org |
| General AMPs | Bacteria | Can translocate across the membrane to inhibit DNA, RNA, and protein synthesis. | mdpi.comresearchgate.netpeerj.comresearchgate.net |
| Ascaris Cecropins (P1-P4) | Gram-positive and Gram-negative bacteria, Yeasts | Exhibit similar broad-spectrum bactericidal activity. | nih.gov |
Spectrum of Activity and Efficacy of Cecropin P2 in Pre Clinical Models
Antibacterial Activity
Cecropin (B1577577) P2, as part of the Ascaris suum cecropin family, demonstrates potent bactericidal effects against a wide array of bacteria. nih.govresearchgate.netresearchgate.net Studies on chemically synthesized Ascaris cecropins confirm their broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacterial species. nih.govresearchgate.net The antimicrobial activities of Cecropins P1, P2, P3, and P4 have been found to be largely similar. researchgate.net Their mechanism of action, like other cecropins, is understood to involve the permeabilization and disruption of bacterial cell membranes. researchgate.netwikipedia.org
Table 1: Antibacterial Spectrum of Ascaris suum Cecropins (P1-P4) This table represents the collective findings for Ascaris cecropins, including P2, as studies often test them as a group.
Data sourced from Pillai et al. (2005). The study notes that the activities for cecropins P1-P4 were similar. researchgate.net
Chemically synthesized Ascaris cecropins, including P2, have demonstrated bactericidal efficacy against several Gram-positive bacteria. nih.govresearchgate.net In laboratory assays, these peptides were active against Staphylococcus aureus, a significant pathogen. nih.govresearchgate.net They also showed high efficacy against Bacillus subtilis and Micrococcus luteus. nih.govresearchgate.net The minimum bactericidal concentration (MBC) values indicate potent activity, particularly against B. subtilis and M. luteus. researchgate.net
The spectrum of Cecropin P2 and its related peptides extends robustly to Gram-negative bacteria. nih.govresearchgate.net Research confirms their bactericidal action against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Furthermore, activity has been established against Salmonella typhimurium and Serratia marcescens. nih.govresearchgate.net While some antimicrobial peptides have shown efficacy against Vibrio parahaemolyticus, specific studies detailing the activity of Ascaris suum this compound against this particular bacterium were not identified in the performed searches. researchgate.netmdpi.com
Antifungal Activity (e.g., Candida albicans, Saccharomyces cerevisiae, Trichoderma sp.)
The antifungal properties of Ascaris cecropins, including P2, have been evaluated. Research indicates that these peptides possess weak but detectable activity against the yeasts Candida albicans and Saccharomyces cerevisiae. nih.govresearchgate.net The minimum bactericidal concentrations (MBCs) reported for these fungi are significantly higher than those for bacteria, suggesting a lower level of efficacy. researchgate.net While some hybrid peptides based on cecropin A have been investigated for activity against Trichoderma species, specific data on the efficacy of the native this compound against Trichoderma sp. was not found in the conducted research. msk.or.kr
Table 2: Antifungal Spectrum of Ascaris suum Cecropins (P1-P4) This table represents the collective findings for Ascaris cecropins, as studies often test them as a group.
Data sourced from Pillai et al. (2005). researchgate.net
Antiviral Activity in in vitro or Animal Models (non-human)
Despite the broad antimicrobial profile of the cecropin family, there is a lack of specific evidence regarding the antiviral capabilities of this compound. While other cecropins, such as Cecropin D and P1, have been studied for their effects on certain non-human viruses like the porcine reproductive and respiratory syndrome virus, the conducted literature searches did not yield any studies demonstrating the antiviral activity of this compound in either in vitro or non-human animal models. animbiosci.org
Antiparasitic Activity in in vitro or Animal Models (non-human)
The potential of this compound as an antiparasitic agent has not been specifically documented in the reviewed scientific literature. While other cecropins and antimicrobial peptides are being investigated for activity against various parasites, such as Leishmania and Plasmodium, no preclinical data from in vitro or non-human animal models were found to support the antiparasitic efficacy of this compound. researchgate.net
Anticancer Activity against Cancer Cell Lines or in Animal Models (non-human)
The anticancer potential of several members of the cecropin family, notably Cecropin A and B, has been a subject of research, with studies showing they can induce lysis in various tumor cell lines. wikipedia.org However, the focus of these investigations has not extended to this compound specifically. The conducted searches found no preclinical studies evaluating the efficacy of this compound against cancer cell lines or in non-human animal models of cancer.
While research has identified this compound as one of the four cecropin peptides (P1, P2, P3, and P4) isolated from the pig intestinal parasite, the nematode Ascaris suum, specific preclinical studies detailing its synergistic effects with other antimicrobial agents are not available in the current scientific literature. nih.govrki.denih.gov The primary focus of existing research on Ascaris cecropins has been the characterization of their individual, broad-spectrum antimicrobial activities. nih.govrki.de
Studies on the broader cecropin family, particularly Cecropin A and synthetic hybrid peptides, have shown promising synergistic interactions with conventional antibiotics. mdpi.commdpi.com These interactions often involve the permeabilization of the bacterial membrane by the cecropin, which facilitates the entry and action of other antimicrobial compounds. acs.org However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Research on the closely related nematode peptide, Cecropin P1, has explored its potential for combined therapeutic use. One study investigated the in vitro activity of Cecropin P1 in combination with six different clinically used antibiotics against twelve clinical isolates of Stenotrophomonas maltophilia. The results indicated that the combinations of Cecropin P1 with these antibiotics demonstrated additive effects, but no synergy was observed. semanticscholar.org An additive effect implies that the combined antimicrobial activity is equal to the sum of the individual activities, whereas synergy would denote a significantly greater effect.
Currently, there are no published data from preclinical models that have specifically assessed the synergistic potential of this compound when combined with other therapeutic compounds. Therefore, a data table summarizing such findings cannot be generated. Further research is required to determine if this compound, like other antimicrobial peptides, can act synergistically with conventional antibiotics or other therapeutic agents to enhance their efficacy against pathogenic microorganisms.
Resistance Mechanisms to Cecropin P2 in Microorganisms
Microbial Adaptive Responses to Cecropin (B1577577) P2 Exposure
Microorganisms can develop resistance to antimicrobial peptides through adaptive responses, which involve alterations in gene expression that enhance their survival upon subsequent exposure. karger.com For instance, some bacteria can sense environmental cues, such as the presence of AMPs, and trigger specific signaling pathways to fortify their defenses.
One such adaptive mechanism involves the regulation of stress response sigma factors. In Staphylococcus aureus, the overexpression of sigma factor B (σB) has been linked to increased resistance against certain AMPs. researchgate.net This global regulator controls the expression of a wide array of genes involved in stress adaptation, and its activation can lead to modifications in the cell wall and membrane, making the bacterium less susceptible to AMP-mediated killing. researchgate.net While direct studies on Cecropin P2 are limited, the general principles of AMP resistance suggest that similar adaptive responses, governed by regulatory networks, likely contribute to tolerance in various bacterial species.
Furthermore, exposure to sub-lethal concentrations of AMPs can induce adaptive responses. For example, bacteria may alter their metabolic state in response to environmental signals like extracellular ATP, which can be a marker of host inflammation. biorxiv.org This can lead to changes in the expression of virulence factors and fitness genes, potentially influencing their susceptibility to AMPs like this compound. biorxiv.org
Table 1: Examples of Microbial Adaptive Responses to Antimicrobial Peptides
| Microbial Species | Adaptive Response | Outcome |
| Staphylococcus aureus | Overexpression of sigma factor B (σB) | Increased resistance to certain AMPs through cell wall and membrane modifications. researchgate.net |
| Yersinia enterocolitica | Induction of the RosA/RosB regulon by cationic AMPs | Adaptation to acidic environments rich in AMPs, such as the phagolysosome. mdpi.com |
| Escherichia coli | Response to extracellular ATP | Altered metabolic state and expression of fitness genes, potentially affecting AMP susceptibility. biorxiv.org |
Membrane Modifications and Efflux Pump Systems
A primary strategy employed by bacteria to resist cationic AMPs like this compound is the modification of their cell surface to reduce the peptide's binding affinity. karger.comrsc.org Since the initial interaction between cecropins and bacteria is electrostatic, involving the positively charged peptide and the negatively charged components of the bacterial membrane, alterations that decrease the net negative charge of the cell surface can confer resistance. mdpi.comresearchgate.net
In Gram-negative bacteria, this is often achieved by modifying the lipopolysaccharide (LPS) layer of the outer membrane. researchgate.net Specific enzymatic modifications, such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine to the lipid A portion of LPS, can neutralize the negative charges, thereby electrostatically repelling cationic peptides. researchgate.netnih.gov Similarly, Gram-positive bacteria can modify their teichoic acids with D-alanine or their phospholipids (B1166683) with L-lysine to reduce the negative charge of their cell wall and membrane, respectively. karger.com
Beyond passive shielding, bacteria also utilize active mechanisms to expel AMPs that have breached the outer defenses. Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics and AMPs, out of the cell. karger.comnih.gov Several families of efflux pumps, such as the ATP-binding cassette (ABC) transporters and the resistance-nodulation-division (RND) family, have been implicated in AMP resistance. karger.com For instance, the RosA/RosB efflux system in Yersinia enterocolitica is known to pump out Cecropin P1. mdpi.com While direct evidence for this compound efflux is still emerging, the broad substrate specificity of many of these pumps suggests they are a likely mechanism of resistance.
Table 2: Membrane Modifications and Efflux Systems Conferring Resistance to AMPs
| Resistance Mechanism | Description | Example Organism(s) |
| LPS Modification | Addition of positively charged moieties (e.g., L-Ara4N) to the lipopolysaccharide, reducing the net negative charge of the outer membrane. researchgate.netnih.gov | Pseudomonas aeruginosa, Salmonella enterica |
| Teichoic Acid Modification | D-alanylation of teichoic acids in the cell wall, decreasing the negative charge. karger.com | Staphylococcus aureus |
| Phospholipid Modification | Incorporation of L-lysine into membrane phospholipids, leading to a more positively charged cytoplasmic membrane. karger.com | Staphylococcus aureus |
| Efflux Pumps | Transmembrane proteins that actively expel AMPs from the cell. karger.comasm.org | Yersinia enterocolitica (RosA/RosB), Pseudomonas aeruginosa (MexAB-OprM) |
Enzymatic Degradation of this compound by Microbial Proteases
Another effective resistance strategy is the enzymatic degradation of this compound by proteases secreted by microorganisms. karger.commdpi.com Many pathogenic bacteria produce a variety of extracellular or cell surface-associated proteases that can cleave and inactivate AMPs before they can reach their target on the bacterial membrane. mdpi.com
The susceptibility of an AMP to proteolytic degradation depends on its primary sequence and three-dimensional structure. Linear peptides like many cecropins can be more vulnerable to proteases compared to cyclic or more complexly folded peptides. mdpi.com Several classes of proteases, including serine proteases, metalloproteases, and cysteine proteases, have been shown to degrade various AMPs. mdpi.com For example, proteases from Pseudomonas aeruginosa are known to be effective at degrading a range of AMPs.
While specific studies detailing the degradation of this compound by a wide range of microbial proteases are not abundant, the general susceptibility of cecropin-family peptides to proteolysis has been noted. For instance, research on Cecropin A has shown that it can be degraded by proteases found in cotton plants, highlighting the potential for enzymatic inactivation in various biological contexts. usda.gov This suggests that microbial proteases are a significant and widespread mechanism of resistance that can limit the efficacy of this compound.
Biosynthesis and Production Strategies for Cecropin P2 in Research Settings
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
For research quantities of Cecropin (B1577577) P2, chemical synthesis offers a direct and controlled method of production. Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established technique for this purpose. nih.gov This methodology allows for the stepwise assembly of a peptide chain on an insoluble resin support. peptide.com
The general procedure for SPPS involves several key steps:
Resin Anchoring : The C-terminal amino acid of the peptide is covalently attached to an insoluble polymer resin. peptide.com
Deprotection : The N-terminus of the attached amino acid is protected by a temporary group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group in modern synthesis (Fmoc/tBu strategy). This group is removed using a mild base to allow for the next amino acid to be added. peptide.comluxembourg-bio.com
Coupling : The next N-terminally protected amino acid is "activated" using coupling reagents and added in excess to the resin. This drives the reaction to form a new peptide bond. peptide.comluxembourg-bio.com
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a significant advantage of the solid-phase method. peptide.com
Iteration : These cycles of deprotection, coupling, and washing are repeated until the entire peptide sequence is assembled. peptide.com
Cleavage and Final Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes the permanent protecting groups from the amino acid side chains. luxembourg-bio.com
This method was successfully used to synthesize Cecropin A, a closely related 37-residue peptide, yielding a product that was chemically and biologically indistinguishable from the natural peptide. nih.gov The direct synthesis of peptides like Cecropin P1 has also been a goal for optimizing these synthetic conditions. dtic.mil While highly effective, SPPS can encounter challenges with "difficult sequences," where the growing peptide chain may aggregate on the resin, hindering further reactions. luxembourg-bio.com
Recombinant Expression Systems for Cecropin P2 and Analogues
For producing larger quantities of cecropins, recombinant DNA technology is often more feasible and cost-effective. This involves introducing the gene encoding the peptide into a host organism that can be easily cultured to produce the desired protein.
Escherichia coli is a widely used and attractive host for recombinant protein expression due to its rapid growth, high-density cultivation in inexpensive media, and well-understood genetics. smujo.id However, the direct expression of antimicrobial peptides (AMPs) like cecropins can be toxic to the E. coli host itself. smujo.id
To overcome this toxicity and prevent degradation by host proteases, cecropins are often expressed as fusion proteins. smujo.idnih.gov A common strategy involves linking the cecropin gene to a larger, more stable protein partner, such as a His-tag, thioredoxin, or maltose-binding protein (MBP). smujo.idnih.gov This approach has several advantages:
It can mask the antimicrobial activity of the peptide during expression.
It often increases the stability and solubility of the recombinant protein.
The fusion tag can be used for straightforward purification via affinity chromatography. nih.govscielo.br
After purification, the fusion tag is typically cleaved off using a specific protease, such as TEV protease, to release the active cecropin peptide. nih.govscielo.br Another advanced strategy utilizes an intein self-cleavage system, where changes in pH and temperature trigger the intein to excise itself, releasing the target peptide without the need for an external protease. mdpi.comresearchgate.net Expression is typically induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), with conditions such as temperature and induction time being optimized to maximize yield. smujo.idnih.gov For instance, research on a Cecropin-like peptide found that a 3-hour induction period yielded the highest amount of product, with longer times leading to decreased yield due to peptide toxicity. smujo.id
| Host System | Expression Vector | Fusion Tag | Inducer | Key Findings |
| Escherichia coli BL21(DE3) | pET-M30-MBP | Hisx6MBP | 0.5 mM IPTG | Successful expression of a Cecropin B-like peptide; fusion tag prevented host toxicity. nih.govscielo.br |
| Escherichia coli BL21(DE3) | pET32a | Thioredoxin, His-tag | 0.2 mM IPTG | Optimal expression achieved at 3 hours of induction for a Cecropin-like peptide. smujo.id |
| Escherichia coli BL21(DE3) | pET11b | His6-Intein | 0.4 mM IPTG | An intein self-cleavage system was used to release a Cecropin-like peptide, avoiding protease cleavage steps. mdpi.comresearchgate.net |
The methylotrophic yeast Pichia pastoris is another popular eukaryotic expression system that offers several advantages over bacterial systems. nih.gov As a eukaryote, it possesses the machinery for post-translational modifications and can secrete the recombinant protein into the culture medium. nih.gov Secretion simplifies purification by separating the target peptide from the bulk of intracellular host proteins and circumvents the issue of intracellular accumulation of potentially toxic AMPs. nih.gov
In this system, the cecropin gene is often cloned into an expression vector like pPICZαA, which includes a secretion signal, such as the yeast α-mating factor. nih.govnih.gov This directs the expressed peptide out of the cell. Expression is typically induced by the addition of methanol (B129727) to the culture medium. nih.govresearchgate.net Researchers have successfully expressed Cecropin D and Cecropin B in P. pastoris, achieving high yields of active peptide in the culture supernatant. nih.govnih.gov For example, the expression of recombinant Cecropin D reached levels up to 485.24 mg/l of culture medium. nih.gov Optimization of culture conditions, such as pH, temperature, and induction time, is crucial for maximizing the yield of functional protein. nih.gov
| Host System | Expression Vector | Secretion Signal | Inducer | Yield |
| Pichia pastoris SMD1168 | pGAPZαA-cecropin D | α-mating factor | Constitutive (GAP promoter) | Up to 485.24 mg/l nih.gov |
| Pichia pastoris SMD1168 | pPICZαA-CB | α-mating factor | 1.0% Methanol | 50 mg/l (5.0 mg from 100 ml culture) nih.gov |
Expressing cecropin genes in transgenic plants is a strategy primarily aimed at enhancing the plant's innate resistance to pathogens. researchgate.netnih.gov Rice (Oryza sativa) has been engineered to produce Cecropin A to confer resistance against fungal pathogens like Magnaporthe grisea, the cause of rice blast disease. researchgate.net
In this approach, a synthetic gene for Cecropin A, often codon-optimized for expression in rice, is placed under the control of a plant-specific promoter, such as the endosperm-specific glutelin promoter (GluB1). researchgate.net This targets the accumulation of the peptide to a specific part of the plant, like the seeds. researchgate.net The expression of Cecropin A in transgenic rice has been shown to enhance resistance to fungal and bacterial diseases without negatively impacting the plant's normal growth. researchgate.netresearchgate.net This "bio-pharming" approach demonstrates a potential pathway for large-scale production, although its primary application in research has been focused on crop protection.
Purification and Characterization Techniques for Recombinant and Synthetic this compound for Research Applications
Regardless of the production method, the resulting this compound must be purified and its identity and activity confirmed.
Purification:
Affinity Chromatography : This is a primary method for purifying fusion proteins expressed in E. coli. For instance, proteins with a polyhistidine-tag (His-tag) are purified using a column containing immobilized nickel ions (Ni-NTA). nih.govnih.gov
Ion-Exchange Chromatography : Since cecropins are cationic peptides, cation-exchange chromatography is an effective purification step, particularly for peptides secreted into yeast culture medium. nih.govresearchgate.net
Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC) : This is a high-resolution technique commonly used as a final polishing step for both synthetic and recombinant peptides to achieve high purity. researchgate.netnih.gov
Characterization:
Electrophoresis (SDS-PAGE) : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to estimate the size and purity of the expressed protein. For small peptides like cecropins, Tricine-SDS-PAGE is often preferred as it provides better resolution for low molecular weight molecules. nih.gov
Mass Spectrometry : Techniques such as MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry are used to confirm the precise molecular mass of the purified peptide, verifying its identity. dtic.milmdpi.comresearchgate.net
Structural Analysis : The secondary structure of the peptide can be analyzed using Circular Dichroism (CD) spectroscopy, which can confirm the characteristic α-helical structure of cecropins in a membrane-mimicking environment. mdpi.comresearchgate.net
Functional Assays : The biological activity of the purified cecropin is confirmed through antimicrobial assays. This typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a specific microorganism. nih.govmdpi.com
Immunomodulatory Effects of Cecropin P2 Non Human Contexts
Modulation of Host Cellular Immune Responses (e.g., Cytokine Expression)
Cecropin (B1577577) P2 and its related family members exhibit a profound ability to modulate the expression of cytokines, key signaling molecules that orchestrate immune responses. This modulation can either enhance or suppress inflammatory reactions depending on the context.
Studies on cecropins have shown that they can influence the production of both pro-inflammatory and anti-inflammatory cytokines. For instance, some cecropins have been reported to reduce the plasma levels of pro-inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). plos.org Conversely, they can also lead to an increase in anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). plos.org In a study involving a cecropin-like peptide, anisaxin-2S, from the nematode Anisakis simplex, the peptide was shown to upregulate the expression of il6, tnfα, and infγ in common carp (B13450389) red blood cells. frontiersin.org
A study on cecropin AD in chickens infected with the H9N2 avian influenza virus demonstrated its ability to effectively modulate the levels of inflammatory markers, including IL-6, TNF-α, and Interferon-gamma (IFN-γ). researchgate.net Similarly, cecropin A has been shown to alleviate inflammation by hindering the production of pro-inflammatory cytokines like TNF-α, Interleukin-1β (IL-1β), and IL-6 in various cell lines and in a mouse model of inflammatory bowel disease. frontiersin.orgfrontiersin.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, cecropin A suppressed the release of TNF-α, IL-1β, Macrophage Inflammatory Protein-1 (MIP-1), and MIP-2. sb-peptide.com
The table below summarizes the observed effects of various cecropins on cytokine expression in different non-human models.
| Cecropin Type | Model System | Pro-inflammatory Cytokine Modulation | Anti-inflammatory Cytokine Modulation |
| Cecropins (general) | Mouse models | Reduced plasma levels of TNF-α, IL-6, IL-8 plos.org | Increased plasma levels of IL-4, IL-10 plos.org |
| Anisaxin-2S (cecropin-like) | Common carp red blood cells | Upregulation of il6, tnfα, infγ frontiersin.org | Not specified |
| Cecropin AD | Chickens (H9N2 infected) | Modulated levels of IL-6, TNF-α, IFN-γ researchgate.net | Not specified |
| Cecropin A | Mouse IBD model, various cell lines | Hindered production of TNF-α, IL-1β, IL-6 frontiersin.orgfrontiersin.org | Not specified |
| Cecropin A | LPS-stimulated RAW 264.7 cells | Suppressed release of TNF-α, IL-1β, MIP-1, MIP-2 sb-peptide.com | Not specified |
| Cecropin A | Chicken primary hepatocyte co-culture | Decreased production of IL-6, IL-8, IFN-γ frontiersin.org | Diminished levels of IL-10, TGF-β1 frontiersin.org |
Anti-Inflammatory Properties in Non-Human Models
The immunomodulatory capabilities of cecropins translate into significant anti-inflammatory properties in various non-human models. This is often achieved through the direct interaction with inflammatory mediators and the modulation of key inflammatory pathways.
A primary mechanism for the anti-inflammatory effect of cecropins is their ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. semanticscholar.org The interaction of cecropins with LPS can lead to the suppression of inflammatory responses. frontiersin.org For example, Trichoplusia ni cecropin demonstrated anti-septic effects in an LPS-induced endotoxemia mouse model, confirming its LPS-neutralizing activity and immunosuppressive effect. semanticscholar.org
Furthermore, cecropins can inhibit key regulatory proteins involved in inflammation. Cecropin A has been shown to inhibit cyclooxygenase-2 (COX-2) and mitogen-activated protein kinases (MAPKs), which in turn reduces the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org The inhibition of intracellular cell signaling via the ERK, JNK, and p38 MAPK pathways by cecropin A prevents COX-2 expression in LPS-stimulated RAW 264.7 cells. sb-peptide.com
In a mouse model of inflammatory bowel disease, cecropin A was found to reduce inflammatory markers. researchgate.net A cecropin-like antimicrobial peptide from black fly salivary glands also exhibited anti-inflammatory activity. semanticscholar.org
The table below highlights the anti-inflammatory mechanisms and observed effects of cecropins in non-human models.
| Cecropin Type | Model System | Anti-inflammatory Mechanism | Observed Effects |
| Trichoplusia ni cecropin | LPS-induced endotoxemia mouse model | LPS neutralization semanticscholar.org | Anti-septic effects, immunosuppression, recovery of organ damage semanticscholar.org |
| Cecropin A | LPS-stimulated RAW 264.7 cells | Inhibition of COX-2 and MAPK pathways (ERK, JNK, p38) frontiersin.orgfrontiersin.orgsb-peptide.com | Suppressed nitrite (B80452) production and pro-inflammatory cytokine release sb-peptide.com |
| Anisaxin-2S (cecropin-like) | Common carp blood cells with A. hydrophila | Interaction with LPS frontiersin.org | Downregulation of il6 expression frontiersin.org |
| Cecropin A | Mouse model of inflammatory bowel disease | Not specified | Reduced inflammatory markers researchgate.net |
| Aedes aegypti cecropins | Murine endotoxin (B1171834) shock model | Not specified | Protection against endotoxin shock semanticscholar.org |
Impact on Innate Immune System Components and Pathways
Cecropins are integral components of the innate immune system in many organisms, particularly insects. nih.govfrontiersin.org Their immunomodulatory actions are deeply intertwined with the activation and regulation of innate immune pathways.
In insects, the production of antimicrobial peptides like cecropins is primarily regulated by the Toll and Immune Deficiency (IMD) signaling pathways, which are analogous to the NF-κB pathways in vertebrates. mdpi.commdpi.com The IMD pathway is typically activated by Gram-negative bacteria and leads to the transcription of genes encoding AMPs, including cecropins. mdpi.comembopress.org
Beyond their role as effector molecules, cecropins can also influence the activity of various immune cells. A cecropin-like peptide from Helicobacter pylori, Hp(2-20), was shown to induce pro-inflammatory activities in human neutrophils, such as the upregulation of integrins (Mac-1) and the activation of NADPH-oxidase. nih.gov This effect was mediated through binding to the formyl peptide-like receptor 1 (FPRL1). nih.gov
The interaction with Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system, is another crucial aspect of cecropin immunomodulation. Trichoplusia ni cecropin specifically targets TLR4, the receptor for LPS, leading to the blockade of TLR4-mediated inflammatory signaling. semanticscholar.org Modified biomaterials with cecropin A were found to induce the production of cytokines involved in antibacterial protection, with TLR4 being a key regulator of this activity. researchgate.net This suggests that cecropins can directly modulate innate immune responses by interacting with critical signaling receptors. researchgate.net
The table below details the impact of cecropins on various components and pathways of the innate immune system.
| Cecropin/Cecropin-like Peptide | System/Cell Type | Impact on Innate Immunity |
| Cecropins (general) | Insects (e.g., Drosophila) | Production is regulated by the Toll and IMD pathways mdpi.commdpi.com |
| Hp(2-20) | Human neutrophils | Induces pro-inflammatory activities (e.g., Mac-1 upregulation, NADPH-oxidase activation) via FPRL1 nih.gov |
| Trichoplusia ni cecropin | Macrophages | Targets TLR4, blocking LPS-mediated inflammatory signaling semanticscholar.org |
| Cecropin A | Modified biomaterials with CCD 841 CoTr cells | Induces production of cytokines, potentially through TLR4 upregulation researchgate.net |
Advanced Research Applications and Future Directions for Cecropin P2
Development of Novel Antimicrobial Agents and Peptidomimetics based on Cecropin (B1577577) P2
The development of novel antimicrobial agents is a critical area of research, driven by the increasing prevalence of antibiotic-resistant bacteria. aimspress.com Cecropin P2, with its broad-spectrum activity, serves as a promising template for designing new antibacterial and antifungal drugs. mdpi.comnih.gov Research on the Ascaris suum cecropin family, which includes P1, P2, P3, and P4, has shown their bactericidal effects against a wide array of microbes. mdpi.com
Peptidomimetics , which are molecules that mimic the structure and function of peptides, offer a strategy to overcome the limitations of natural peptides, such as susceptibility to degradation by proteases and poor bioavailability. doi.org While specific research on peptidomimetics derived directly from this compound is limited, studies on other cecropins, like Cecropin A, provide a framework for potential modifications. For instance, hybrid peptides combining segments of Cecropin A with other antimicrobial peptides like magainin 2 have been synthesized to enhance antimicrobial activity while minimizing toxicity to mammalian cells. rcsb.orgacs.org These hybrid designs often focus on preserving the amphipathic α-helical structure, which is crucial for interacting with and disrupting microbial membranes. acs.org Such strategies could be applied to this compound to develop more robust and effective therapeutic agents.
One study on a hybrid of melittin (B549807) and Cecropin A resulted in a short cationic AMP that showed activity against Leishmania major. nih.gov Another approach involves creating analogues with altered hinge regions, which can affect the peptide's flexibility and its ability to form pores in bacterial membranes. rcsb.orgacs.org The development of such analogues based on the this compound sequence could yield novel compounds with tailored activities.
| Microorganism | Type | Minimal Bactericidal Concentration (MBC) of Ascaris Cecropins (μg/ml) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 6-12 |
| Bacillus subtilis | Gram-positive bacteria | 0.4-0.8 |
| Micrococcus luteus | Gram-positive bacteria | 0.4-0.8 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 3-6 |
| Salmonella typhimurium | Gram-negative bacteria | 0.8-1.5 |
| Serratia marcescens | Gram-negative bacteria | 0.8-1.5 |
| Escherichia coli | Gram-negative bacteria | 0.8-1.5 |
| Saccharomyces cerevisiae | Yeast | 200-300 |
| Candida albicans | Yeast | 200-300 |
Strategies for Enhancing Stability and Bioavailability in Research Models
One common approach is chemical modification . This includes N-terminal acetylation and C-terminal amidation, which can protect the peptide from exopeptidases. aimspress.com Another strategy is the incorporation of non-natural D-amino acids, which are not recognized by host proteases, thereby increasing the peptide's resistance to degradation. nih.gov
Hybridization with other peptides is another effective strategy. A study on hybridizing the N-terminal fragment of Cecropin A with Fowlicidin-2 resulted in a peptide with excellent antibacterial activity and improved stability in the presence of salts and human serum. mdpi.com This suggests that creating chimeric peptides incorporating regions of this compound could enhance its stability.
Furthermore, molecular design to optimize the peptide's structure can improve its stability and expression levels for large-scale production. aimspress.com The goal of these modifications is to create a more robust molecule that retains its antimicrobial potency while being better suited for in vivo applications.
Nanotechnology-Based Delivery Systems for Research Applications (e.g., Cecropin-Loaded Nanoparticles)
Nanotechnology offers promising solutions to the challenges of AMP delivery, including poor stability and potential toxicity. mdpi.commdpi.com Encapsulating AMPs within nanoparticles can protect them from enzymatic degradation, improve their solubility, and enable targeted delivery to infection sites, thereby enhancing their therapeutic efficacy and reducing systemic toxicity. aimspress.commdpi.com
While there is no specific research on nanotechnology-based delivery systems for this compound, studies on other cecropins have demonstrated the potential of this approach. For example, cecropins have been encapsulated in zeolitic imidazolate framework-8 (ZIF-8) nanoparticles, which protected the peptides from degradation and enhanced their bioavailability. researchgate.net Similarly, conjugation of cecropin-melittin peptides to gold nanoparticles has been shown to enhance their antimicrobial activity and stability. acs.org
Various types of nanocarriers, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, have been explored for the delivery of AMPs. aimspress.com These systems can be designed to release the peptide in a controlled manner in response to specific stimuli at the site of infection, such as a change in pH. aimspress.com The application of these nanotechnologies to this compound could significantly advance its potential for therapeutic use.
Role of this compound in Understanding Host-Pathogen Interactions and Innate Immunity
This compound and its counterparts in Ascaris suum are key effector molecules of the nematode's innate immune system. frontiersin.org The transcripts for Cecropin P1, P2, P3, and P4 have been found to be induced upon bacterial challenge, indicating their active role in the defense against invading microbes. mdpi.comnih.gov Studying these peptides provides valuable insights into the host-pathogen interactions within the unique environment of the host's intestine, which is rich in microbes. frontiersin.org
The innate immune system of invertebrates like Ascaris suum relies heavily on the production of AMPs to combat infections. nih.govfrontiersin.org The release of cecropins by A. suum is believed to interfere with bacterial growth and biofilm formation, helping the nematode to survive in a microbe-rich environment. frontiersin.org Research on how this compound and other Ascaris cecropins interact with the host's gut microbiota and pathogens can elucidate the complex interplay between a parasite, its host, and the surrounding microbial community. frontiersin.org
Furthermore, the study of cecropins in insects like Drosophila melanogaster has shown that these peptides are crucial for defense against certain Gram-negative bacteria and fungi. royalsocietypublishing.org This highlights the conserved role of cecropins in the innate immunity of diverse organisms. Understanding the specific targets and mechanisms of action of this compound can contribute to a broader understanding of innate immune responses and may reveal new strategies for modulating these responses to control infections.
Potential Research Applications in Agricultural and Veterinary Science (e.g., Disease Control in Animals like Minks)
The potent antimicrobial properties of cecropins make them attractive candidates for applications in agriculture and veterinary medicine to control diseases in animals. nih.gov While specific studies on the application of this compound in livestock are limited, research on other cecropins has shown promising results. For instance, Cecropin P4 has been explored as a food supplement in livestock production. mdpi.com
A study on growing male minks investigated the effects of dietary supplementation with cecropin antimicrobial peptides (CAD). The results indicated that CAD supplementation improved growth performance, nutrient utilization, and intestinal health in the minks. This suggests that cecropins can modulate the intestinal microbiota and enhance the immune status of the animals.
In poultry, Cecropin AD has been shown to reduce the viral load and inflammatory response against the H9N2 avian influenza virus in chickens, highlighting its potential as a therapeutic agent in poultry farming. researchgate.net Another study demonstrated the immunomodulatory activity of Cecropin A in chicken liver cells, suggesting its potential as an antibiotic-substitutive agent in poultry medicine. frontiersin.org The expression of cecropin genes in transgenic animals is also being explored as a means to increase their resistance to microbial diseases. spandidos-publications.com These studies underscore the potential of using cecropins, including this compound, to improve animal health and reduce the reliance on conventional antibiotics in agriculture.
| Compound Name |
|---|
| Cecropin P1 |
| This compound |
| Cecropin P3 |
| Cecropin P4 |
| Cecropin A |
| Cecropin AD |
| Magainin 2 |
| Melittin |
| Fowlicidin-2 |
| Nalidixic acid |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating Cecropin P2’s antimicrobial activity in vitro?
- Methodological Answer : Use validated bacterial strains (e.g., E. coli, S. aureus) and measure minimum inhibitory concentration (MIC) via broth microdilution assays. Include controls for peptide stability (e.g., serum degradation tests) and use transepithelial electrical resistance (TER) assays for epithelial barrier integrity studies, as demonstrated in IPEC-J2 cell models . Ensure reproducibility by documenting buffer composition, temperature, and incubation times in line with established antimicrobial peptide (AMP) research guidelines .
Q. How can researchers ensure this compound’s structural stability during experimental assays?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structure (α-helical content) under varying pH and ionic conditions. Use mass spectrometry to verify peptide integrity post-experiment. Stability can be enhanced by modifying solvent systems (e.g., adding 0.01% acetic acid) and avoiding repeated freeze-thaw cycles, as recommended in peptide handling protocols .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. For comparative studies, use ANOVA with post-hoc Tukey tests to assess significance across treatment groups. Ensure power analysis is conducted during experimental design to validate sample sizes, adhering to principles of rigorous statistical reporting .
Advanced Research Questions
Q. How can computational approaches optimize this compound’s structure for enhanced target specificity?
- Methodological Answer : Utilize molecular dynamics (MD) simulations to predict interactions with bacterial membranes, focusing on hydrophobic moments and charge distribution. Hybrid peptide design, such as integrating this compound with magainin or LL-37 motifs, can be guided by in silico tools like Rosetta or GROMACS. Validate predictions via hemolysis assays to confirm selective toxicity .
Q. What strategies address contradictions in this compound’s efficacy against Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Systematically compare membrane lipid compositions (e.g., lipopolysaccharide vs. teichoic acid content) using lipid bilayer models. Employ fluorescence microscopy with membrane-specific dyes (e.g., DiSC₃) to visualize pore formation kinetics. Meta-analyses of existing datasets can identify confounding variables (e.g., peptide purity, solvent effects) that contribute to discrepancies .
Q. How can researchers investigate this compound’s role in modulating host-pathogen interactions beyond direct antimicrobial effects?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) of host cells (e.g., macrophages) post-treatment to identify immune-related pathways (e.g., MEK/ERK signaling). Combine knockout models (e.g., CRISPR-Cas9) to validate functional targets. For in vivo relevance, correlate findings with cytokine release assays (e.g., IL-6, TNF-α) in co-culture systems mimicking infection microenvironments .
Q. What experimental designs are critical for assessing this compound’s synergy with conventional antibiotics?
- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Test combinations against multidrug-resistant (MDR) strains and use time-kill curves to distinguish additive vs. synergistic effects. Include mechanistic studies (e.g., membrane permeability assays with propidium iodide) to elucidate interactions between peptide and antibiotic modes of action .
Methodological Best Practices
- Data Reprodubility : Document peptide synthesis details (e.g., purity ≥95%, HPLC gradients) and batch-specific activity in supplementary materials. Reference commercial sources for reagents (e.g., Sigma-Aldridh catalog numbers) to ensure replicability .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
